molecular formula C22H28N2O3 B2654719 N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide CAS No. 954244-10-1

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2654719
CAS No.: 954244-10-1
M. Wt: 368.477
InChI Key: CSIRXAKNJDPNRW-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a molecular structure comprising a benzylpiperidine moiety linked to a 2-methoxyphenoxy acetamide group. This structural class of compounds, specifically N-(1-benzylpiperidin-4-yl)acetamide derivatives, has been extensively investigated for their high affinity and selectivity for specific receptor targets in the central nervous system . Similar compounds have demonstrated potent and selective binding to sigma-1 receptors, which are implicated in various neurological processes . Furthermore, structural analogs featuring the piperidine acetamide core have been characterized as selective inverse agonists of the serotonin 2A (5-HT2A) receptor, showing potential for the treatment of psychiatric conditions such as psychosis without the dose-limiting side effects associated with other antipsychotic agents . As such, this compound serves as a valuable chemical tool for neuroscientists and pharmacologists studying receptor function, signal transduction pathways, and for the development of novel therapeutic agents for neurological and psychiatric disorders. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-9-5-6-10-21(20)27-17-22(25)23-15-18-11-13-24(14-12-18)16-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIRXAKNJDPNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The benzylated piperidine is reacted with 2-(2-methoxyphenoxy)acetyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Series

Compounds 5k, 5l, and 5m from share the 2-(2-methoxyphenoxy)acetamide backbone but differ in the heterocyclic substituent (1,3,4-thiadiazole vs. benzylpiperidine):

  • 5k: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
  • 5m: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Key Differences :

  • Molecular Weight : The thiadiazole derivatives (e.g., 5k: ~293.34 g/mol) are lighter than the target compound (368.47 g/mol) due to the absence of the bulky benzylpiperidine group.
  • Bioactivity : Thiadiazole derivatives are often explored for antimicrobial or anticancer activity, whereas benzylpiperidine-containing compounds (e.g., 23 in ) show potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.01 µM), suggesting divergent therapeutic targets .

Piperidine-Based Analogues

N-(1-Benzylpiperidin-4-yl)-2-(2-Oxoindolin-3-yl)acetamide (Compound 23)
  • Structure: Retains the benzylpiperidine core but replaces the 2-methoxyphenoxy group with a 2-oxoindolin-3-yl moiety.
  • Activity : Exhibits AChE inhibition (IC₅₀ = 0.01 µM), indicating superior potency compared to other anti-Alzheimer’s candidates .
N-(1-Benzylpiperidin-4-yl)-2-(4-(2-Methyltetrazol-5-yl)phenoxy)acetamide
  • Structure: Substitutes the 2-methoxyphenoxy group with a tetrazole-containing phenoxy chain.
  • Implications : Tetrazole groups enhance metabolic stability and bioavailability, making this derivative a candidate for prolonged therapeutic action .

Methoxyphenoxy Acetamide Derivatives with Varied Substitutions

2-(2-Methoxyphenoxy)-N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide
  • Structure : Replaces the benzylpiperidine group with a pyrrolidine-sulfonylphenyl moiety.
  • Activity : Sulfonyl groups may improve solubility but reduce CNS penetration compared to lipophilic benzylpiperidine derivatives .
b. Hypoglycemic Derivatives ()
  • Example: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides.
  • Activity : These compounds exhibit significant hypoglycemic effects in mice, attributed to the thiazolidinedione moiety, which activates PPAR-γ receptors. The target compound lacks this group, suggesting different therapeutic applications .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Key Functional Groups Reported Activity
Target Compound 368.47 Benzylpiperidine, methoxyphenoxy Research chemical (unspecified)
5k (Thiadiazole derivative) ~293.34 Thiadiazole, methylthio Antimicrobial/anticancer (inferred)
Compound 23 (Indolinone) ~404.46 Benzylpiperidine, 2-oxoindolinyl AChE inhibition (IC₅₀ = 0.01 µM)
Hypoglycemic Derivative (14a-o) ~400-450 Thiazolidinedione, methoxyphenoxy Hypoglycemic (mouse model)

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The benzylpiperidine group enhances CNS targeting, as seen in compound 23 .
    • Thiazolidinedione or tetrazole substitutions improve metabolic stability or receptor binding but may limit blood-brain barrier penetration .
  • Gaps in Knowledge: The target compound’s specific pharmacological profile (e.g., AChE inhibition, hypoglycemic activity) remains uncharacterized in the provided evidence. Comparative toxicity data (e.g., liver/kidney histopathology, as in ) are lacking for the target compound.

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C22H28N2O3
Molecular Weight : 368.5 g/mol
CAS Number : 953933-75-0

The compound features a piperidine ring, which is known to interact with various biological targets, enhancing its potential therapeutic applications.

This compound has been shown to interact with several enzymes and proteins:

  • Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in synaptic clefts. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling in neuronal pathways.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Neurotransmitter Modulation : It modulates neurotransmitter levels, particularly acetylcholine, which plays a critical role in cognitive functions and memory.

Molecular Mechanism

The molecular mechanism of action involves:

  • Binding Interactions : The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This action enhances cholinergic transmission and may have implications for treating neurodegenerative disorders.

1. Anticonvulsant Activity

A study evaluated the anticonvulsant activity of various derivatives related to piperidine compounds. This compound was among the compounds tested for efficacy in animal models of epilepsy. The results showed promising anticonvulsant effects, suggesting its potential use as an antiepileptic drug .

2. Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that it may have neuroprotective properties beneficial for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxybenzamideStructureAcetylcholinesterase inhibitor
N-[(1-benzylpiperidin-4-yl)methyl]-4-hydroxybenzamideStructureAnticonvulsant activity
N-[(1-benzylpiperidin-4-yl)methyl]-4-chlorobenzamide-Potential neuroactive properties

The presence of different substituents (methoxy, hydroxy, or chloro groups) significantly influences the biological activity and pharmacokinetic properties of these compounds.

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